[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13467085
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26N2O3 |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | benzyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C17H26N2O3/c1-14(2)19(16-8-9-18(12-16)10-11-20)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3/t16-/m0/s1 |
| Standard InChI Key | QJASVSCSOPIEEM-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)N([C@H]1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
-
Preparation of the Pyrrolidine Intermediate:
-
Starting with a suitable precursor such as proline or its derivatives.
-
Functionalization of the pyrrolidine ring to introduce the hydroxyethyl group.
-
-
Formation of the Carbamate Moiety:
-
Reaction of isopropyl chloroformate or similar reagents with the pyrrolidine intermediate under controlled conditions.
-
-
Benzyl Esterification:
-
Introduction of the benzyl ester group through esterification reactions using benzyl alcohol or benzyl chloride.
-
Example Reaction Scheme:
Potential as a Drug Candidate
This compound's structure suggests it could serve as:
-
A prodrug for delivering active metabolites.
-
A scaffold for designing inhibitors targeting enzymes or receptors due to its ability to form hydrogen bonds and hydrophobic interactions.
Pharmacological Implications
Carbamates are known for their roles in:
-
Enzyme inhibition (e.g., acetylcholinesterase inhibitors).
-
Modulating biological pathways due to their stability and reactivity.
Analytical Characterization
To confirm its structure and purity, the following techniques are employed:
-
NMR Spectroscopy (1H, 13C): For determining chemical shifts and confirming functional groups.
-
Mass Spectrometry (MS): To verify molecular weight.
-
Infrared Spectroscopy (IR): To identify characteristic functional group vibrations.
-
X-Ray Crystallography: For stereochemical confirmation if crystalline samples are available.
Research Highlights:
-
The stereochemistry (S-enantiomer) may impart specific biological activity compared to its racemic mixture or R-enantiomer.
-
The benzyl ester group can act as a protecting group during synthesis or provide lipophilicity for membrane permeability.
Challenges:
-
Stability under physiological conditions due to potential hydrolysis of the carbamate or ester groups.
-
Optimization of synthetic routes for scalability and cost-effectiveness.
This compound represents an interesting candidate for further exploration in synthetic organic chemistry and pharmacology due to its versatile functional groups and potential biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume